molecular formula C14H11N3O B11060660 2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime

2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime

Cat. No.: B11060660
M. Wt: 237.26 g/mol
InChI Key: OLTLJHNFNNSKHB-XNTDXEJSSA-N
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Description

2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is known for its significant biological and pharmaceutical activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime typically involves the reaction of 2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-A]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitriles or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its biological activity is attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

(NE)-N-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C14H11N3O/c18-15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-10,18H/b15-10+

InChI Key

OLTLJHNFNNSKHB-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=N/O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=NO

Origin of Product

United States

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